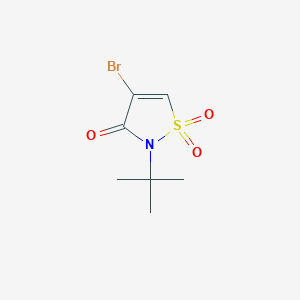

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-bromo-2-tert-butyl-1,1-dioxo-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO3S/c1-7(2,3)9-6(10)5(8)4-13(9,11)12/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUZDXFNMOFVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C(=CS1(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598000 | |

| Record name | 4-Bromo-2-tert-butyl-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126623-65-2 | |

| Record name | 4-Bromo-2-tert-butyl-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-tert-butyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

This technical guide provides a detailed overview of a plausible synthetic pathway for 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide, a compound of interest for researchers and professionals in drug development and chemical synthesis. The proposed synthesis is a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and experimental workflows.

Synthesis Pathway Overview

The synthesis of this compound can be achieved in a three-step sequence. The pathway commences with the formation of an amide intermediate, followed by an oxidative cyclization to construct the isothiazolone core, and concludes with a regioselective bromination.

Experimental Protocols

Step 1: Synthesis of N-(tert-butyl)-3-mercaptopropionamide

This step involves the amidation of a 3-mercaptopropionic acid ester with tert-butylamine. A general procedure, adapted from the synthesis of similar N-alkyl-3-mercaptopropionamides, is described below.[1]

Reaction Scheme: Methyl 3-mercaptopropionate + tert-Butylamine → N-(tert-butyl)-3-mercaptopropionamide + Methanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-mercaptopropionate (1.0 eq.) in a suitable solvent such as methanol.

-

Add tert-butylamine (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Yield | 80-90% | [1] |

| Physical State | Oily liquid or low-melting solid | - |

Step 2: Synthesis of 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

This step involves the cyclization of the amide intermediate to form the isothiazolinone ring, followed by oxidation to the 1,1-dioxide. This can be performed as a one-pot or a two-step process. A plausible two-step approach is detailed here, based on established methods for isothiazolinone synthesis and subsequent oxidation.[2][3][4]

2a: Cyclization to 2-(tert-butyl)isothiazol-3(2H)-one

Reaction Scheme: N-(tert-butyl)-3-mercaptopropionamide + SO₂Cl₂ → 2-(tert-butyl)isothiazol-3(2H)-one hydrochloride 2-(tert-butyl)isothiazol-3(2H)-one hydrochloride + Base → 2-(tert-butyl)isothiazol-3(2H)-one

Procedure:

-

Dissolve N-(tert-butyl)-3-mercaptopropionamide (1.0 eq.) in an inert organic solvent (e.g., dichloromethane or toluene) in a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sulfuryl chloride (SO₂Cl₂) (2.0-2.2 eq.) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The resulting precipitate of the hydrochloride salt can be collected by filtration.

-

Neutralize the hydrochloride salt with a suitable base (e.g., sodium bicarbonate solution) to obtain the free isothiazolinone.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

2b: Oxidation to 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Reaction Scheme: 2-(tert-butyl)isothiazol-3(2H)-one + Oxidizing Agent → 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Procedure using m-CPBA:

-

Dissolve 2-(tert-butyl)isothiazol-3(2H)-one (1.0 eq.) in a chlorinated solvent like dichloromethane.

-

Cool the solution to 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq.) portion-wise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Estimated):

| Intermediate | Parameter | Value | Reference |

| 2-(tert-butyl)isothiazol-3(2H)-one | Yield (from amide) | 70-85% | [2] |

| 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide | Yield (from isothiazolinone) | >90% | [3] |

| Physical State | Solid | - |

digraph "Oxidation_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve 2-(tert-butyl)isothiazol-3(2H)-one\nin Dichloromethane"]; cool [label="Cool to 0 °C"]; add_mcpba [label="Add m-CPBA portion-wise"]; stir [label="Stir at room temperature\nfor 12-16 hours"]; wash [label="Wash with saturated\nNaHCO3 solution"]; separate [label="Separate organic layer"]; dry [label="Dry over Na2SO4"]; concentrate [label="Concentrate under\nreduced pressure"]; purify [label="Purify by recrystallization\nor chromatography"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> cool; cool -> add_mcpba; add_mcpba -> stir; stir -> wash; wash -> separate; separate -> dry; dry -> concentrate; concentrate -> purify; purify -> end; }

Step 3: Bromination of 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

The final step is the regioselective bromination at the 4-position of the isothiazolone ring. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, often used for the bromination of activated aromatic and heterocyclic systems.[5][6][7]

Reaction Scheme: 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide + NBS → this compound + Succinimide

Procedure:

-

Dissolve 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (1.0 eq.) in a suitable solvent such as acetonitrile or a chlorinated solvent.[7]

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) to the solution.

-

The reaction can be carried out at room temperature or with gentle heating, and can be initiated by a radical initiator like AIBN or by light if necessary, although electrophilic bromination may proceed without an initiator.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent like dichloromethane.[7]

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Yield | 70-95% | [7] |

| Physical State | Solid | - |

Disclaimer: The experimental protocols described in this guide are based on analogous reactions found in the chemical literature. Researchers should conduct their own risk assessments and optimization studies before performing these reactions. Proper safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential.

References

- 1. prepchem.com [prepchem.com]

- 2. CN102786492B - Preparation method of 3-isothiazolinone compound - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound, 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds to provide representative experimental protocols and predicted spectral characteristics.

Chemical Identity and Physical Properties

This compound is a halogenated heterocyclic compound featuring an isothiazolone dioxide core. The presence of the electron-withdrawing sulfone group and the bromine atom, combined with the bulky tert-butyl substituent on the nitrogen atom, dictates its chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | 4-Bromo-2-(tert-butyl)-1,2-thiazol-3-one 1,1-dioxide | |

| CAS Number | 126623-65-2 | [1] |

| Molecular Formula | C₇H₁₀BrNO₃S | [1] |

| Molecular Weight | 268.13 g/mol | [2] |

| Physical Form | Solid | Based on supplier information. |

| Purity | ≥95% | [2] |

| Melting Point | Not reported. | Expected to be a solid with a distinct melting point. |

| Boiling Point | Not reported. | Likely to decompose at high temperatures. |

| Solubility | Not reported. | Expected to be soluble in polar organic solvents. |

Hypothetical Synthesis and Characterization Workflow

The synthesis of this compound would likely involve a multi-step process, starting from a suitable precursor, followed by cyclization, bromination, and oxidation. The following diagram illustrates a plausible synthetic workflow.

Caption: A logical workflow for the synthesis and characterization of the target compound.

Experimental Protocols (Representative)

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for similar heterocyclic compounds.

Synthesis of 2-Alkyl-isothiazol-3(2H)-one 1,1-dioxides

A general route to isothiazol-3(2H)-one 1,1-dioxides involves the cyclization of appropriate precursors followed by oxidation. For the N-tert-butyl analog, a suitable starting material would be reacted to form the isothiazolinone ring, which is then halogenated and oxidized.

Protocol:

-

Cyclization: A suitable β-ketoester or a related precursor is reacted with a source of nitrogen (e.g., tert-butylamine) and sulfur to form the 2-(tert-butyl)isothiazol-3(2H)-one.

-

Bromination: The resulting isothiazolinone is dissolved in a suitable solvent (e.g., chloroform or acetic acid) and treated with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine to introduce the bromine atom at the 4-position.

-

Oxidation: The 4-bromo-2-(tert-butyl)isothiazol-3(2H)-one is then oxidized to the 1,1-dioxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Purification: The final product is purified by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: A proton NMR spectrum is acquired. The characteristic singlet for the nine equivalent protons of the tert-butyl group is expected to appear in the upfield region (around 1.5 ppm).

-

¹³C NMR: A carbon-13 NMR spectrum is acquired. Signals corresponding to the quaternary carbon of the tert-butyl group, the methyl carbons, and the carbons of the isothiazole ring are expected. The chemical shifts will be influenced by the electronegativity of the neighboring atoms (N, S, O, Br).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol:

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron impact (EI).

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for the molecular ion peak.

-

Fragmentation Analysis: The fragmentation pattern is analyzed. A characteristic loss of a tert-butyl group (57 m/z) or isobutylene (56 m/z) is a common fragmentation pathway for N-tert-butyl compounds.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Analysis: The spectrum is analyzed for characteristic absorption bands. Strong absorptions corresponding to the C=O stretching of the cyclic ketone and the asymmetric and symmetric stretching of the sulfone (SO₂) group are expected.

Predicted Spectral Data

Based on the analysis of related compounds, the following spectral characteristics are predicted for this compound.

Table 2: Predicted Spectral Data

| Technique | Predicted Observations |

| ¹H NMR | Singlet (~1.5 ppm, 9H, -C(CH₃)₃) |

| ¹³C NMR | Signals for the tert-butyl quaternary and methyl carbons, and the C3, C4, and C5 carbons of the isothiazole ring. |

| Mass Spec. | Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine. A prominent fragment corresponding to the loss of the tert-butyl group. |

| IR Spec. | Strong C=O stretch (~1700-1750 cm⁻¹), strong asymmetric and symmetric SO₂ stretches (~1300-1350 cm⁻¹ and ~1150-1200 cm⁻¹). |

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific signaling pathways or biological activities of this compound. However, the isothiazolone core is a known pharmacophore with a wide range of biological activities, including antimicrobial and enzyme inhibitory properties. The logical relationship for investigating its potential biological activity is outlined below.

Caption: A logical flow for discovering the biological activity of the target compound.

Safety Information

References

Potential Mechanism of Action of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide: A Technical Overview

Disclaimer: As of the latest literature review, no specific studies on the mechanism of action for 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide have been publicly documented. This guide, therefore, presents a theoretical framework based on the known biological activities of the core isothiazol-3(2H)-one 1,1-dioxide scaffold and related saccharin derivatives. The information herein is intended for research and drug development professionals as a starting point for investigation.

Introduction

This compound is a heterocyclic compound belonging to the isothiazolone class, structurally related to saccharin. The isothiazolone core is a well-established biocide, while saccharin and its derivatives have demonstrated a range of biological activities, including enzyme inhibition. This document explores the potential mechanisms of action of the title compound by drawing parallels with these related molecules.

Potential Mechanisms of Action

Based on the literature for isothiazolones and saccharin derivatives, two primary hypothetical mechanisms of action can be proposed for this compound: biocidal activity through enzymatic inhibition and modulation of specific signaling pathways.

Biocidal Activity via Thiol-Reactive Mechanism

Isothiazolones are known to function as electrophilic agents that target thiol groups in proteins. This interaction can lead to the disruption of essential enzymatic functions and ultimately, cell death.[1][2][3][4]

Key Steps in the Proposed Mechanism:

-

Cellular Uptake: The compound penetrates the cell membrane.

-

Reaction with Thiols: The electrophilic isothiazolone ring reacts with nucleophilic thiol groups (-SH) present in the cysteine residues of key enzymes, particularly dehydrogenases.[1][2] This forms a disulfide bond, inactivating the enzyme.

-

Metabolic Disruption: Inhibition of dehydrogenases disrupts critical metabolic pathways such as the Krebs cycle and electron transport chain.[2]

-

Inhibition of Growth and Respiration: The disruption of metabolism leads to a rapid inhibition of cellular growth and respiration.[1][2][3]

-

Oxidative Stress and Cell Death: The inactivation of thiol-containing enzymes can also lead to the production of reactive oxygen species (ROS), inducing oxidative stress and culminating in irreversible cell damage and death.[1][2][3]

dot

Caption: Proposed biocidal mechanism of action.

Modulation of Signaling Pathways as a Saccharin Analogue

Saccharin and its derivatives have been shown to interact with specific enzymes and cellular receptors, suggesting a more targeted mechanism of action.[5][6][7][8]

Potential Targets and Pathways:

-

Carbonic Anhydrase (CA) Inhibition: Saccharin is a known inhibitor of carbonic anhydrases, particularly tumor-associated isoforms like CA IX and CA XII.[7][8] These enzymes are involved in pH regulation in cancer cells. Inhibition of CAs can disrupt the tumor microenvironment and lead to cancer cell death.

-

Receptor Ligand Activity: The saccharin scaffold can act as a key structural element for ligands that bind to various receptors.[5] The specific receptor targets would depend on the overall structure of the molecule.

dot

Caption: Potential signaling pathways modulated by the compound.

Summary of Biological Activities of Related Compounds

| Compound Class | Core Scaffold | Known Biological Activities | Potential Mechanism | References |

| Isothiazolones | Isothiazol-3(2H)-one | Biocidal, Antifungal, Antibacterial | Inhibition of thiol-containing enzymes, disruption of metabolism, oxidative stress | [1][2][3][4] |

| Saccharin Derivatives | Isothiazol-3(2H)-one 1,1-dioxide | Carbonic anhydrase inhibition, Anticancer, Anti-inflammatory, Analgesic | Enzyme inhibition, receptor binding | [5][6][7][8] |

Suggested Experimental Protocols for Mechanism of Action Studies

To elucidate the actual mechanism of action of this compound, a series of in vitro and in cell-based assays would be required.

dot

Caption: Experimental workflow for mechanism of action studies.

In Vitro Assays

-

Enzyme Inhibition Assays:

-

Protocol: Purified dehydrogenase enzymes can be incubated with varying concentrations of the compound. Enzyme activity can be measured spectrophotometrically by monitoring the reduction of a substrate (e.g., NAD+).

-

Protocol: The inhibitory activity against various carbonic anhydrase isoforms (I, II, IX, XII) can be determined using a stopped-flow CO2 hydrase assay.

-

-

Thiol Reactivity Assay:

-

Protocol: The reactivity of the compound with a model thiol-containing molecule, such as glutathione (GSH), can be monitored over time using techniques like HPLC or NMR spectroscopy.

-

Cell-Based Assays

-

Cytotoxicity Assays:

-

Protocol: Various cell lines (e.g., bacterial, fungal, cancer cell lines) can be treated with a range of concentrations of the compound. Cell viability can be assessed using MTT or LDH release assays.

-

-

Reactive Oxygen Species (ROS) Production:

-

Protocol: Cells treated with the compound can be incubated with a fluorescent probe, such as DCFDA, that becomes fluorescent upon oxidation by ROS. The fluorescence intensity can be measured using flow cytometry or a fluorescence plate reader.

-

-

Apoptosis Assays:

-

Protocol: Apoptosis can be detected by staining treated cells with Annexin V and propidium iodide followed by flow cytometry analysis. Caspase activation can be measured using commercially available colorimetric or fluorometric assay kits.

-

-

Western Blot Analysis:

-

Protocol: To investigate effects on signaling pathways, protein lysates from treated cells can be analyzed by Western blot using antibodies against key signaling proteins (e.g., components of the MAPK or PI3K/Akt pathways).

-

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its structural similarity to isothiazolones and saccharin provides a strong basis for forming testable hypotheses. Future research should focus on evaluating its potential as both a broad-spectrum biocide and a modulator of specific cellular signaling pathways. The experimental approaches outlined in this guide provide a roadmap for elucidating the compound's biological activity and potential therapeutic or industrial applications.

References

- 1. onepetro.org [onepetro.org]

- 2. researchgate.net [researchgate.net]

- 3. The mechanism of action of isothiazolone biocides (Journal Article) | ETDEWEB [osti.gov]

- 4. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 5. Advances in the chemistry of saccharins: from synthetic novelties towards biologically active compounds [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. sciencedaily.com [sciencedaily.com]

Spectroscopic and Structural Elucidation of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic data based on computational models, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. These protocols are designed to guide researchers in obtaining empirical data for this compound and similar molecular structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using established computational algorithms and provide a theoretical baseline for experimental verification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-butyl protons | 1.5 - 1.7 | Singlet | 9H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| tert-butyl methyl carbons | 28 - 30 | ||

| tert-butyl quaternary carbon | 60 - 65 | ||

| C4 (C-Br) | 115 - 120 | ||

| C3 (C=O) | 160 - 165 |

Note: Predictions are based on standard models and may vary from experimental values.

Table 2: Predicted Key Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (amide) | 1680 - 1720 | Strong |

| SO₂ stretch (asymmetric) | 1330 - 1370 | Strong |

| SO₂ stretch (symmetric) | 1140 - 1180 | Strong |

| C-N stretch | 1200 - 1250 | Medium |

| C-Br stretch | 500 - 600 | Medium-Weak |

Table 3: Predicted Mass Spectrometry (MS) Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |

| 283/285 | [M]⁺ (Molecular Ion) | Isotopic pattern for one bromine atom (¹:¹ ratio) |

| 268/270 | [M - CH₃]⁺ | Loss of a methyl group |

| 227/229 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data outlined above. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

-

Transfer: Using a Pasteur pipette, transfer the solution to an NMR tube.

-

Internal Standard: Add a small amount of TMS as an internal reference (0 ppm).

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

-

Ionization Method: Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and often provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method suitable for less volatile or thermally labile compounds, often preserving the molecular ion.

-

Instrumentation: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample solution is infused directly or via a liquid chromatograph.

-

Acquisition: Acquire the mass spectrum over a suitable mass range. The resulting spectrum will show the molecular ion and various fragment ions, providing information about the molecule's structure.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound.

Caption: A flowchart illustrating the general workflow from chemical synthesis to structural confirmation using various spectroscopic techniques.

Caption: A diagram showing the logical connections between different spectroscopic data points and the final structural elucidation of the target molecule.

In-depth Technical Guide: 4-Bromo-2-tert-butyl-1,1-dioxo-1,2-dihydroisothiazol-3-one (CAS 126623-65-2)

Disclaimer: Publicly available scientific literature and research data on the specific compound 4-Bromo-2-tert-butyl-1,1-dioxo-1,2-dihydroisothiazol-3-one (CAS 126623-65-2) are extremely limited. This guide provides a summary of available information from chemical suppliers and discusses the general properties and potential mechanisms of action based on its structural features as a member of the isothiazolinone and sulfonamide classes of compounds. The information presented should be considered in the context of this data scarcity.

Core Compound Properties and Structure

Chemical Name: 4-Bromo-2-tert-butyl-1,1-dioxo-1,2-dihydroisothiazol-3-one[1] Alternative Name: 4-bromo-2-tert-butyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione CAS Number: 126623-65-2[1] Chemical Structure:

Caption: 2D structure of 4-Bromo-2-tert-butyl-1,1-dioxo-1,2-dihydroisothiazol-3-one.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BrNO₃S | [1] |

| Molecular Weight | 268.13 g/mol | |

| Appearance | Powder or liquid | [1] |

| Purity | ~97% | [1] |

| Boiling Point | 313.8 °C at 760 mmHg | N/A |

Potential Biological Activity and Mechanism of Action (Inferred)

Due to the lack of specific studies on CAS 126623-65-2, its biological activity can only be inferred from its structural components: the isothiazolinone ring and the sulfonamide group.

Isothiazolinone Core: Potential Antimicrobial Activity

Isothiazolinones are a well-known class of biocides with potent antimicrobial properties. Their mechanism of action generally involves the inhibition of essential microbial enzymes.

A hypothetical workflow for assessing antimicrobial activity is presented below:

References

The Diverse Biological Activities of Isothiazol-3(2H)-one 1,1-dioxides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The isothiazol-3(2H)-one 1,1-dioxide scaffold, a core structure in compounds like saccharin, has emerged as a versatile pharmacophore with a broad spectrum of biological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated potent and selective inhibitory effects against various enzymes implicated in disease, as well as significant antimicrobial and anticancer properties.[4][5][6] This technical guide provides an in-depth overview of the biological activities of isothiazol-3(2H)-one 1,1-dioxides, presenting key quantitative data, detailed experimental protocols for cited assays, and visualizations of relevant pathways and workflows.

Enzyme Inhibition

Isothiazol-3(2H)-one 1,1-dioxides and their derivatives have been extensively studied as inhibitors of several key enzymes, including human leukocyte elastase (HLE), carbonic anhydrases (CAs), and p300/CBP-associated factor (PCAF) histone acetyltransferase.

Human Leukocyte Elastase (HLE) Inhibition

A number of substituted isothiazol-3(2H)-one 1,1-dioxides have been identified as potent inhibitors of human leukocyte elastase, a serine protease involved in inflammatory diseases.[4][7]

Table 1: Inhibitory Activity of Isothiazol-3(2H)-one 1,1-dioxide Derivatives against Human Leukocyte Elastase (HLE)

| Compound | Substituent Pattern | Inhibition Parameter | Value | Reference |

| 21 | 2-(Halogenated pyridinyl) | IC50 | 3.1 µM | [4] |

| 9l | 2,4,5-Triphenyl substituted | kobs/[I] | 2440 M-1s-1 | [7] |

| WIN 62785 (12) | N-substituted benzisothiazolone | Ki* | 0.3 nM | [1] |

| Benzisothiazolone 1a | N-substituted benzisothiazolone | IC50 | 15 nM | [1] |

Carbonic Anhydrase (CA) Inhibition

Saccharin and its derivatives have shown selective inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII.[5][6]

Table 2: Inhibitory Activity of Saccharin Derivatives against Carbonic Anhydrases (CA)

| Compound | CA Isoform | Inhibition Parameter | Value | Reference |

| Saccharin Derivative 1 | hCA IX | KI | 390 nM | [5] |

| Saccharin Derivative 1 | hCA XII | KI | 230 nM | [5] |

PCAF Histone Acetyltransferase Inhibition

Certain 5-chloroisothiazolones, which are structurally related to the core topic, have been shown to inhibit the histone acetyltransferase PCAF, an enzyme relevant to oncology.[8]

Table 3: Inhibitory Activity of 5-Chloroisothiazolones against PCAF and Cancer Cell Proliferation

| Compound Class | Activity | Concentration Range | Reference |

| 5-Chloroisothiazolones | HEP G2 cell proliferation inhibition | 8.6 - 24 µM | [8] |

Antimicrobial Activity

The isothiazolinone core is well-known for its antimicrobial properties, and its 1,1-dioxide derivatives also exhibit notable antibacterial and antifungal activities.[2][9] The mechanism of action is believed to involve the inhibition of essential enzymes containing thiol groups.[9]

Table 4: Antibacterial Activity of Isothiazolinone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Isothiazolyl oxazolidinone 8a | Staphylococcus aureus | Comparable or superior to linezolid | [10] |

| Isothiazolyl oxazolidinone 8b | Staphylococcus aureus | Comparable or superior to linezolid | [10] |

Experimental Protocols

Human Leukocyte Elastase (HLE) Inhibition Assay

This protocol is based on the general principles of serine protease inhibition assays.

Materials:

-

Human Leukocyte Elastase (HLE)

-

Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij 35)

-

Test compounds (isothiazol-3(2H)-one 1,1-dioxides)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a defined amount of HLE to each well of the microplate.

-

Add the different concentrations of the test compounds to the wells containing HLE and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For time-dependent inhibitors, kobs/[I] values are determined by analyzing the pseudo-first-order rate constants (kobs) at different inhibitor concentrations ([I]).

Carbonic Anhydrase (CA) Inhibition Assay

This protocol is based on the stopped-flow technique for measuring CO2 hydration.

Materials:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

-

CO2-saturated water

-

pH indicator (e.g., p-nitrophenol)

-

Test compounds (saccharin derivatives)

-

Stopped-flow spectrophotometer

Procedure:

-

Equilibrate the assay buffer and CO2-saturated water to the desired temperature (e.g., 25°C).

-

Prepare solutions of the CA enzyme and various concentrations of the test compounds in the assay buffer.

-

The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO2-saturated water.

-

The hydration of CO2 to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator.

-

The initial rate of the reaction is measured.

-

The inhibitory activity is determined by comparing the enzyme-catalyzed rate in the presence and absence of the inhibitor.

-

KI values are calculated from the dose-response curves.

PCAF Histone Acetyltransferase (HAT) Inhibition Assay

This protocol describes a common fluorescence-based assay.

Materials:

-

Recombinant human PCAF enzyme

-

Histone H3 peptide substrate

-

Acetyl-CoA

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Developer solution containing a thiol-reactive fluorescent probe (e.g., CPM)

-

Test compounds

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In the wells of the microplate, add the assay buffer, PCAF enzyme, and the test compounds.

-

Initiate the reaction by adding the histone peptide substrate and Acetyl-CoA.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add the developer solution. The fluorescent probe reacts with the free CoA-SH produced during the reaction.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

The inhibitory activity is determined by the reduction in the fluorescent signal.

-

Calculate IC50 values from the dose-response curves.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay

This protocol is based on the broth microdilution method.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Test compounds

-

Positive control antibiotic (e.g., ciprofloxacin, linezolid)

-

96-well microplate

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the bacterial strain in the growth medium.

-

Prepare serial twofold dilutions of the test compounds in the growth medium in the wells of a 96-well microplate.

-

Add the bacterial inoculum to each well.

-

Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).

-

Incubate the microplate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizations

Caption: Synthesis of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides.

Caption: Synthesis of N,N'-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides.

Caption: Proposed mechanism of serine protease inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Histone Acetyltransferase Inhibitor Screening Assay Kit (ab133099) | Abcam [abcam.com]

- 4. Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 2,4,5-Triphenylisothiazol-3 (2H)-one 1,1-dioxides as inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide discovery and history

An in-depth technical guide on the discovery and history of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide is not available in publicly accessible scientific literature or patent databases. The information is primarily limited to chemical supplier catalogues which provide basic physicochemical properties.

Based on the available data, a summary of the compound's properties is provided below. A plausible synthetic pathway is also proposed based on general organic chemistry principles and known reactions of related compounds.

Physicochemical Properties

The known quantitative data for this compound is summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 126623-65-2 |

| Molecular Formula | C₇H₁₀BrNO₃S |

| Molecular Weight | 268.13 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

Proposed Synthesis

While a specific documented synthesis for this compound is not available in the searched resources, a potential synthetic route can be conceptualized starting from 2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. This proposed pathway involves two key steps: the synthesis of the isothiazolone core followed by bromination.

Experimental Workflow: Proposed Synthesis

In-depth Technical Guide on the Theoretical Studies of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

A comprehensive search of available scientific literature and chemical databases has revealed a significant finding: there are currently no published theoretical or computational studies specifically focused on 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. While this particular substituted isothiazolone is listed in chemical supplier catalogs, it has not been the subject of dedicated theoretical investigation in peer-reviewed literature.

This technical guide will, therefore, address the core request by providing a framework for how such a theoretical study would be conducted, drawing parallels from computational studies on closely related compounds, namely saccharin and its derivatives. This will serve as a roadmap for researchers, scientists, and drug development professionals interested in exploring the computational chemistry of this and similar molecules.

Hypothetical Experimental and Computational Workflow

A foundational theoretical study of this compound would logically follow a workflow that integrates experimental data for validation. The following diagram illustrates this proposed workflow.

Caption: Proposed workflow for a comprehensive theoretical and experimental study.

Theoretical Framework: Insights from Related Compounds

While no direct studies exist for the target molecule, research on saccharin derivatives provides a solid foundation for the types of theoretical analyses that would be relevant. Density Functional Theory (DFT) is a common method employed for these types of investigations.

Molecular Geometry and Structural Parameters

A primary step in any theoretical study is the optimization of the molecule's geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For this compound, this would involve obtaining the equilibrium geometry in the gas phase or in a simulated solvent environment. The results would be presented in a table similar to the hypothetical one below.

Table 1: Hypothetical Calculated and Experimental Geometric Parameters

| Parameter | Bond/Angle | Calculated (DFT/B3LYP/6-311++G(d,p)) | Experimental (X-ray) |

| Bond Length (Å) | S1-O1 | Value | Value |

| S1-O2 | Value | Value | |

| S1-N2 | Value | Value | |

| N2-C3 | Value | Value | |

| C3=O3 | Value | Value | |

| C3-C4 | Value | Value | |

| C4-Br | Value | Value | |

| Bond Angle (°) | O1-S1-O2 | Value | Value |

| O1-S1-N2 | Value | Value | |

| S1-N2-C3 | Value | Value | |

| N2-C3-C4 | Value | Value |

Note: The values in this table are placeholders and would need to be determined through actual computational and experimental work.

Electronic Properties and Reactivity Descriptors

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and potential biological activity. Key parameters derived from DFT calculations include:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

-

Mulliken Atomic Charges: These calculations provide insight into the charge distribution across the molecule, highlighting potentially electrophilic and nucleophilic sites.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Table 2: Hypothetical Calculated Electronic Properties

| Parameter | Value (eV or a.u.) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity | Value |

| Hardness | Value |

| Softness | Value |

| Electrophilicity Index | Value |

Note: These values are placeholders and would be calculated using established quantum chemical methods.

Proposed Experimental Protocols

To validate the theoretical calculations, experimental data is essential. The following are standard protocols that would be employed.

Synthesis and Purification

The synthesis of this compound would likely proceed through a multi-step synthesis, potentially starting from a suitable isothiazole precursor followed by bromination and N-alkylation with a tert-butyl group, or by constructing the isothiazolone ring with the substituents already in place. Purification would typically be achieved through recrystallization or column chromatography.

Spectroscopic and Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure and purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the carbonyl (C=O) and sulfonyl (SO₂) groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition.

-

Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, X-ray diffraction would provide the definitive solid-state structure, including precise bond lengths and angles, which are invaluable for validating the results of theoretical geometry optimizations.

Potential Signaling Pathway Involvement

Given that many isothiazole derivatives exhibit biological activity, a theoretical study could extend to investigating potential interactions with biological targets. For instance, some saccharin derivatives have been studied for their inhibitory effects on enzymes like human leukocyte elastase (HLE) and acetylcholinesterase (AChE). A hypothetical investigation could explore the interaction of this compound with a hypothetical enzyme active site.

Caption: Hypothetical mechanism of action via enzyme inhibition.

Conclusion

While there is a clear gap in the scientific literature regarding the theoretical study of this compound, a well-defined path for such an investigation can be laid out based on established computational chemistry practices and studies of related molecules. A combined experimental and theoretical approach would be most powerful, where computational data provides deep mechanistic and electronic insights, and experimental results offer essential validation. Future research in this area would be valuable for understanding the fundamental properties of this molecule and could inform the design of novel compounds for various applications, including drug development.

A Technical Guide to Unlocking the Research Potential of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper outlines potential research avenues for the novel compound 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. While specific research on this molecule is nascent, its core structure, the isothiazolone 1,1-dioxide (a cyclic sulfonamide or "sultam"), belongs to a class of compounds with significant, well-documented biological activities. This guide leverages data from analogous structures to propose a strategic research framework, complete with detailed experimental protocols and conceptual workflows, to explore its therapeutic and scientific potential.

Core Compound Overview

This compound is a synthetic, heterocyclic compound. The presence of the electron-deficient N-S bond, the electrophilic bromine atom, and the bulky tert-butyl group suggests a unique profile of reactivity and biological interaction. Isothiazolones and their oxidized derivatives are known for their broad-spectrum biocidal activity and, more recently, for their targeted applications in drug discovery.[1][2][3] The 1,1-dioxide oxidation state enhances the electrophilicity of the heterocyclic ring, making it a promising scaffold for designing covalent inhibitors and other targeted therapeutic agents.

Physicochemical Properties

While extensive experimental data for this specific compound is not publicly available, its basic properties can be identified.

| Property | Value | Source |

| IUPAC Name | 4-Bromo-2-(tert-butyl)-1,1-dioxo-1,2-dihydroisothiazol-3-one | [4][5] |

| CAS Number | 126623-65-2 | [4] |

| Molecular Formula | C₇H₁₀BrNO₃S | [4] |

| Molecular Weight | 272.13 g/mol | Calculated |

Potential Research Areas & Methodologies

The structural features of this compound suggest several promising avenues for investigation, primarily in medicinal chemistry and chemical biology.

Antimicrobial and Biocidal Activity

Hypothesis: The isothiazolone core is a known biocide that functions by inhibiting key metabolic enzymes.[1][2][3][6] The 1,1-dioxide derivative may possess a similar or enhanced mechanism of action.

Proposed Research:

-

Broad-Spectrum Screening: Evaluate the compound's activity against a diverse panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.

-

Mechanism of Action Studies: Investigate the underlying mechanism, which is hypothesized to involve the inhibition of dehydrogenase enzymes crucial for cellular respiration and ATP generation.[1][3]

Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Culture the microorganisms in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to log phase.

-

Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the appropriate broth to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Adjust the microbial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition, particularly Serine Proteases

Hypothesis: The isothiazolone 1,1-dioxide scaffold acts as a potent mechanism-based inhibitor of serine proteases. The electrophilic ring is susceptible to nucleophilic attack by the active site serine residue, leading to irreversible inactivation of the enzyme.

Proposed Research:

-

Screening against Key Proteases: Test the compound for inhibitory activity against clinically relevant serine proteases such as Human Neutrophil Elastase (HNE), Chymotrypsin, or viral proteases (e.g., SARS-CoV-2 3CLpro, which has a cysteine nucleophile but may still be susceptible).

-

Kinetic Analysis: For active hits, perform enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible) and calculate key parameters like IC₅₀ and Kᵢ.

Experimental Protocol 2: In Vitro Serine Protease Inhibition Assay (e.g., Chymotrypsin)

-

Reagents:

-

α-Chymotrypsin from bovine pancreas (enzyme).

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) (chromogenic substrate).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl.

-

Compound Stock: this compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 2 µL of the test compound at various concentrations (e.g., 100 µM to 1 nM).

-

Add 178 µL of assay buffer.

-

Add 10 µL of α-Chymotrypsin solution (final concentration ~10 nM) to each well.

-

Incubate the enzyme-inhibitor mixture at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of the S-AAPF-pNA substrate (final concentration ~200 µM).

-

-

Data Acquisition: Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]

Structure-Activity Relationship (SAR) Studies

Hypothesis: The biological activity of the core scaffold can be modulated by chemical modification at key positions.

Proposed Research:

-

Synthesis of Analogs: Synthesize a library of related compounds to explore the impact of modifying the N-substituent (tert-butyl group) and the C4-substituent (bromo group).

-

Systematic Evaluation: Screen the synthesized library using the antimicrobial and enzyme inhibition assays described above to establish clear SAR trends. For instance, replacing the bromine with other halogens or small alkyl groups could fine-tune reactivity and selectivity. Modifying the tert-butyl group could alter steric interactions and solubility.

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate the conceptual frameworks for the proposed research.

Caption: Proposed synthetic workflow for the target compound.

Caption: Hypothesized mechanism for antimicrobial activity.

Caption: A logical workflow for drug discovery investigation.

Conclusion

This compound represents an unexplored molecule within a well-validated chemical space. Its structural features make it a compelling candidate for investigation as both a broad-spectrum antimicrobial agent and a targeted enzyme inhibitor. The proposed research areas, supported by detailed protocols and logical workflows, provide a robust framework for academic and industrial laboratories to begin unlocking the potential of this promising compound. Systematic investigation into its synthesis, biological activity, and structure-activity relationships is highly warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. The mechanism of action of isothiazolone biocides (Journal Article) | ETDEWEB [osti.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. chemrio.com [chemrio.com]

- 6. researchgate.net [researchgate.net]

- 7. accio.github.io [accio.github.io]

A Technical Guide to Electrophilic Bromine Reagents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of common electrophilic bromine reagents used in modern organic synthesis. It covers their core mechanisms, comparative performance in key transformations, and detailed experimental protocols, offering a practical resource for laboratory applications and process development.

Introduction: The Role of Electrophilic Bromination

Electrophilic bromination is a fundamental transformation in organic chemistry, enabling the introduction of a bromine atom onto a nucleophilic carbon center. The resulting organobromides are highly versatile synthetic intermediates, pivotal in the construction of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. Their utility stems from their role as precursors for a multitude of subsequent reactions, such as cross-coupling (e.g., Suzuki, Heck, Sonogashira), Grignard reagent formation, and nucleophilic substitutions.

The selection of an appropriate brominating agent is critical, as it directly influences reaction efficiency, regioselectivity, and safety. This guide focuses on the properties and applications of several key reagents, from the classical molecular bromine to safer, more selective solid N-bromoimide reagents.

Core Electrophilic Bromination Mechanisms

Electrophilic bromination reactions proceed via distinct mechanisms depending on the nature of the substrate. Understanding these pathways is essential for predicting reaction outcomes and optimizing conditions.

Electrophilic Addition to Alkenes

The reaction of electrophilic bromine with alkenes proceeds through a characteristic bromonium ion intermediate. The π-bond of the alkene attacks the bromine, displacing a bromide ion and forming a cyclic three-membered ring. This intermediate is then opened by the nucleophilic attack of the bromide ion from the anti-face, resulting in overall anti-addition of bromine across the double bond.[1][2][3]

Caption: Mechanism of electrophilic addition of bromine to an alkene.

Electrophilic Aromatic Substitution (EAS)

Aromatic compounds, such as benzene derivatives, are less reactive than alkenes. Their bromination requires the activation of bromine with a Lewis acid catalyst, such as ferric bromide (FeBr₃).[4] The catalyst polarizes the Br-Br bond, creating a potent electrophile (formally "Br⁺") that can be attacked by the aromatic π-system.[5][6] This attack disrupts aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7] A subsequent deprotonation step restores the aromatic ring, yielding the brominated product.[8]

Caption: Logical workflow for Lewis acid-catalyzed aromatic bromination.

Alpha-Bromination of Carbonyl Compounds

The α-position of carbonyl compounds can be brominated under acidic or basic conditions. The acid-catalyzed pathway involves the formation of an enol tautomer, which acts as the nucleophile.[9][10] The electron-rich double bond of the enol attacks an electrophilic bromine source. Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone.[11][12] This method is generally preferred for producing monobrominated products.[10]

Caption: Mechanism for acid-catalyzed α-bromination of a ketone.

Comparative Analysis of Key Brominating Agents

The choice of reagent is dictated by the substrate, desired selectivity, and operational safety. While molecular bromine is a powerful and inexpensive option, its high toxicity and corrosiveness have led to the development of safer, solid alternatives.[13]

Molecular Bromine (Br₂)

-

Properties : A fuming, red-brown, highly corrosive, and toxic liquid.[13]

-

Applications : Effective for a wide range of reactions including alkene addition, aromatic substitution (with a catalyst), and α-bromination of carbonyls.[13]

-

Advantages : Inexpensive and highly reactive.

-

Disadvantages : Hazardous to handle, requiring stringent safety precautions. Reactions can be highly exothermic and produce corrosive HBr gas as a byproduct.[13]

N-Bromosuccinimide (NBS)

-

Properties : A white crystalline solid, making it significantly easier and safer to handle than liquid bromine.[13]

-

Applications : The reagent of choice for radical-mediated allylic and benzylic brominations. It is also widely used for electrophilic additions to alkenes (forming bromohydrins in aqueous media) and for the α-bromination of carbonyls.[14][15]

-

Advantages : Provides a low, constant concentration of bromine, which can enhance selectivity and prevent side reactions like the addition of Br₂ to double bonds during allylic bromination.[16]

-

Disadvantages : Less atom-economical than reagents like DBDMH. Can exhibit thermal instability, particularly in certain solvents.[1]

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Properties : A stable, crystalline solid.

-

Applications : A versatile reagent for the electrophilic bromination of activated aromatics like phenols and anilines, and for the 1,2-dibromination of alkenes.[17][18][19]

-

Advantages : Higher bromine content by weight and more atom-economical than NBS.[20] The byproduct, 5,5-dimethylhydantoin, is often less soluble, which can simplify purification.[20] It is considered a cost-effective and convenient alternative to NBS.[19]

-

Disadvantages : Can be less regioselective than NBS for certain aromatic brominations.[21]

Dibromoisocyanuric Acid (DBI)

-

Properties : A stable, solid reagent.

-

Applications : A highly powerful brominating agent. Its primary advantage is the ability to brominate deactivated aromatic rings (e.g., nitrobenzene) under relatively mild conditions where other reagents fail.[22]

-

Advantages : Superior reactivity compared to NBS and DBDMH for electron-deficient substrates.[20][22]

-

Disadvantages : Less commonly used than NBS or DBDMH and may be more expensive.[13]

Quantitative Data Presentation

The following tables summarize quantitative data for the bromination of representative substrates, allowing for a direct comparison of reagent performance.

Table 1: Comparison of Reagents for Aromatic Bromination

| Reagent | Substrate | Conditions | Yield (%) | Selectivity (ortho:meta:para) | Reference(s) |

| NBS | Anisole | Acetonitrile, RT | >95% | High p-selectivity (1:99) | [4][21] |

| DBDMH | Phenol | CHCl₃, RT | 98% | High o-selectivity | [23] |

| DBI | Nitrobenzene | conc. H₂SO₄, 20°C, 5 min | 88% | High m-selectivity | [22] |

| NBS | Nitrobenzene | BF₃·H₂O, 100°C, 6 h | 92% | High m-selectivity | [22] |

| CuBr₂ | Aniline | Acetonitrile, RT | 60-96% | Excellent for para-monobromination | [5] |

| NBS | Phenol | DMF, RT | 50-95% | High p-selectivity in polar solvents | [5] |

Note: Yields and selectivities are highly dependent on the specific substrate and reaction conditions.

Table 2: Comparison of Reagents for α-Bromination of Ketones

| Reagent | Substrate | Conditions | Yield (%) | Reference(s) |

| NBS | Acetophenone | Acidic Al₂O₃, Methanol, reflux | 89% | [24] |

| NBS | 3',5'-Diacetoxyacetophenone | Acetic Acid, 80°C, 2-4 h | High | [9] |

| Pyridine HBr·Br₂ | 4-Chloroacetophenone | Acetic Acid, 90°C, 3 h | >80% | [1] |

| NBS | Propiophenone | [bmim]PF₆, p-TsOH, RT, 5 h | 92% | [25] |

Experimental Protocols

The following protocols are provided as detailed examples for key bromination transformations.

Protocol: α-Bromination of an Acetophenone Derivative using NBS

This protocol details the acid-catalyzed α-bromination of 3',5'-diacetoxyacetophenone.[9]

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3',5'-diacetoxyacetophenone (10 mmol, 2.36 g) in 50 mL of glacial acetic acid.

-

Reagent Addition : To the stirred solution, add N-Bromosuccinimide (NBS) (12 mmol, 2.14 g) in one portion.

-

Reaction Conditions : Heat the reaction mixture to 80°C in an oil bath and maintain this temperature for 2-4 hours.

-

Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane 1:3).

-

Work-up :

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into 150 mL of ice-cold water while stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated sodium thiosulfate solution (to quench unreacted bromine), 50 mL of saturated sodium bicarbonate solution (to neutralize acetic acid), and 50 mL of brine.

-

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Caption: General experimental workflow for α-bromination of a ketone.

Protocol: Selective Monobromination of Aniline using DBDMH (via Protection)

Direct bromination of highly activated anilines often leads to polybromination. This protocol uses an acetylation/bromination/deacetylation sequence for controlled para-monobromination.[17]

-

Step 1: Protection (Acetylation of Aniline)

-

In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

-

To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Pour the mixture into ice-cold water to precipitate the acetanilide. Collect the solid by vacuum filtration and dry thoroughly.

-

-

Step 2: Bromination of Acetanilide

-

Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.

-

In a separate flask, prepare a solution or slurry of DBDMH (0.5 eq., as it contains two active bromine atoms) in glacial acetic acid.

-

Slowly add the DBDMH mixture to the acetanilide solution at room temperature with constant stirring.

-

Stir for 1 hour, monitoring by TLC.

-

Pour the reaction mixture into cold water, stir, and collect the precipitated p-bromoacetanilide by vacuum filtration. Wash the solid with cold water, then a cold sodium bisulfite solution.

-

Recrystallize the crude product from an ethanol/water mixture.

-

-

Step 3: Deprotection (Hydrolysis)

-

Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

-

Add aqueous hydrochloric acid (approx. 7-8 M) and heat the mixture under reflux until TLC indicates complete conversion.

-

Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution) to precipitate the p-bromoaniline.

-

Collect the product by filtration, wash with water, and dry.

-

Conclusion

The strategic selection of an electrophilic brominating agent is a critical parameter in the design of synthetic routes. While molecular bromine remains a potent reagent, the operational safety, ease of handling, and enhanced selectivity offered by solid reagents like NBS, DBDMH, and DBI make them indispensable tools for modern organic synthesis. DBDMH often represents a cost-effective and atom-economical alternative to NBS. For particularly challenging brominations of deactivated systems, the superior reactivity of DBI is unmatched. By understanding the underlying mechanisms and leveraging comparative data, researchers can optimize bromination reactions to achieve high yields of desired products efficiently and safely.

References

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Report: Kinetics of Electrophilic Aromatic Substitution by Aqueous BrCl, BrOCl, and Br2O: Catalysis of Alkylbenzene Bromination (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]

- 11. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Electrophilic substitution with rearrangement. Part 9. Dienones derived from brominations of o-, m-, and p-cresol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]

- 22. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 23. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide in Bromination Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide as a brominating agent in organic synthesis. Due to the limited availability of specific experimental data for this reagent, the protocols and reaction parameters outlined herein are based on the well-established reactivity of analogous N-bromo compounds, particularly N-bromosaccharin (NBSac), which shares a similar N-SO₂ chemical environment. These notes are intended to serve as a comprehensive guide for employing this reagent in various bromination reactions, including the bromination of activated aromatic compounds, α-bromination of ketones, and allylic/benzylic bromination.

Introduction

This compound is a stable, crystalline solid that serves as an electrophilic bromine source. Its structure is analogous to other widely used N-bromo reagents such as N-bromosuccinimide (NBS) and N-bromosaccharin (NBSac). The presence of the electron-withdrawing sulfonyl group adjacent to the nitrogen atom polarizes the N-Br bond, rendering the bromine atom susceptible to nucleophilic attack or homolytic cleavage to initiate radical reactions. This reagent is anticipated to be a valuable tool for the selective introduction of bromine atoms into organic molecules, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.

Potential Advantages:

-

Solid and Stable: As a crystalline solid, it is easier and safer to handle compared to liquid bromine.

-

High Selectivity: N-bromo reagents often provide higher selectivity compared to molecular bromine, minimizing the formation of polybrominated byproducts.

-

Mild Reaction Conditions: Brominations with N-bromo reagents can often be carried out under mild conditions.

Reaction Mechanisms

The utility of this compound in bromination reactions is expected to proceed through two primary mechanistic pathways: electrophilic bromination and radical bromination.

Electrophilic Bromination

In polar solvents, the N-Br bond can be further polarized or cleaved to generate an electrophilic bromine species ("Br+"). This electrophile is then attacked by electron-rich substrates such as activated aromatic rings or enols/enolates of ketones.

Caption: General workflow for electrophilic bromination.

Radical Bromination